

# Xelafaslatide: A Novel Fas Inhibitor for Photoreceptor Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Xelafaslatide |           |
| Cat. No.:            | B12707203     | Get Quote |

An In-depth Technical Guide on the Mechanism of Action and Supporting Preclinical and Clinical Evidence

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Xelafaslatide** (formerly ONL1204) is a first-in-class small-molecule inhibitor of the Fas receptor, a key mediator of apoptosis (programmed cell death). By blocking the Fas signaling pathway, **Xelafaslatide** is being developed as a neuroprotective agent to prevent photoreceptor cell death in a range of retinal diseases. This technical guide provides a comprehensive overview of the mechanism of action of **Xelafaslatide**, supported by a detailed summary of preclinical and clinical data, and outlines the key experimental protocols used to evaluate its efficacy.

# Introduction: The Role of Fas-Mediated Apoptosis in Photoreceptor Cell Death

Photoreceptor cell death is the final common pathway leading to vision loss in numerous retinal degenerative diseases, including age-related macular degeneration (AMD), retinitis pigmentosa (RP), and retinal detachment. One of the critical pathways implicated in this process is the extrinsic apoptosis pathway, initiated by the activation of the Fas receptor (also known as CD95 or APO-1).



The Fas receptor is a member of the tumor necrosis factor (TNF) receptor superfamily.[1] Its activation by its natural ligand, Fas ligand (FasL), triggers a signaling cascade that culminates in the activation of executioner caspases and subsequent apoptotic cell death.[1][2] Studies have demonstrated that Fas is expressed in photoreceptors, and its signaling is activated in various models of retinal injury and degeneration.[1][3][4] Therefore, inhibition of the Fas pathway presents a promising therapeutic strategy for preserving photoreceptor viability and function.

### **Xelafaslatide: Mechanism of Action**

**Xelafaslatide** is a small peptide inhibitor designed to specifically bind to the Fas receptor, thereby preventing its interaction with FasL.[5][6] This blockade of the initial step in the Fas signaling cascade inhibits the downstream activation of pro-apoptotic proteins, ultimately protecting photoreceptors from cell death.

The proposed mechanism of action is illustrated in the signaling pathway diagram below.



Click to download full resolution via product page

Figure 1: Xelafaslatide's inhibition of the Fas-mediated apoptosis pathway.

# **Preclinical Evidence of Efficacy**

The neuroprotective effects of **Xelafaslatide** have been demonstrated in multiple preclinical models of retinal disease.

### **Retinitis Pigmentosa Mouse Models**



In the rd10 and P23H mouse models of retinitis pigmentosa, a single intravitreal injection of ONL1204 resulted in a significant reduction in photoreceptor apoptosis and preservation of retinal structure and function.[7]

| Outcome<br>Measure           | Animal Model          | Treatment | Result                                        | Reference |
|------------------------------|-----------------------|-----------|-----------------------------------------------|-----------|
| Caspase-8<br>Activity        | rd10 mice             | ONL1204   | Decreased<br>compared to<br>vehicle           | [6][7]    |
| TUNEL-positive cells in ONL  | rd10 mice             | ONL1204   | Decreased<br>number<br>compared to<br>vehicle | [6][7]    |
| Photoreceptor<br>Cell Counts | rd10 and P23H<br>mice | ONL1204   | Enhanced<br>compared to<br>vehicle            | [7]       |
| Visual Function<br>(ERG)     | rd10 and P23H<br>mice | ONL1204   | Improved compared to vehicle                  | [7]       |

### **Retinal Detachment Models**

In models of retinal detachment, inhibition of the Fas pathway has been shown to significantly reduce photoreceptor cell death and preserve the outer nuclear layer (ONL) thickness.[1] A precursor molecule to **Xelafaslatide**, Met12, was shown to inhibit caspase-3, -8, and -9 activation after retinal detachment and resulted in a thicker ONL and higher photoreceptor counts.[2]



| Outcome Measure                       | Treatment                                        | Result                   | Reference |
|---------------------------------------|--------------------------------------------------|--------------------------|-----------|
| TUNEL-positive photoreceptors         | Fas receptor-<br>neutralizing antibody,<br>siFas | Significant reduction    | [1]       |
| ONL Cell Counts and<br>Thickness      | Fas receptor-<br>neutralizing antibody,<br>siFas | Significant preservation | [1]       |
| Caspase-3, -8, and -9<br>Activity     | Met12 (precursor to ONL1204)                     | Inhibited activation     | [2]       |
| ONL Thickness and Photoreceptor Count | Met12 (precursor to ONL1204)                     | Significantly higher     | [2]       |

# **Clinical Development and Efficacy**

**Xelafaslatide** is currently being evaluated in clinical trials for geographic atrophy (GA) secondary to AMD.

# Phase 1b Study in Geographic Atrophy (NCT04744662)

A Phase 1b study demonstrated that **Xelafaslatide** was generally safe and well-tolerated, with encouraging efficacy signals.[5][8]



| Component                     | Treatment Groups                                                                                       | Key Efficacy Finding                                                                                                      | Reference |
|-------------------------------|--------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|-----------|
| Open-Label Dose<br>Escalation | Single intravitreal injection of ONL1204                                                               | 42% average reduction in lesion growth in the treated eye compared to the untreated fellow eye at 6 months.               | [1]       |
| Randomized,<br>Controlled     | Low-dose ONL1204 (50 μg), high-dose ONL1204 (200 μg), or sham injection (2 injections, 3 months apart) | 24% reduction in GA lesion growth rate in the low-dose group and a 50% reduction in the high-dose group compared to sham. | [1]       |

### Phase 2 GALAXY Trial (NCT06659445)

A global Phase 2 trial, GALAXY, is currently enrolling patients to further evaluate the efficacy and safety of **Xelafaslatide** in GA.[8][9]

## **Key Experimental Protocols**

The following are detailed methodologies for key experiments cited in the preclinical evaluation of **Xelafaslatide**.

### **TUNEL Staining of Mouse Retinal Cryosections**

This protocol is for the detection of apoptotic cells in retinal tissue via the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.





Click to download full resolution via product page

Figure 2: Experimental workflow for TUNEL staining of retinal cryosections.



#### Materials:

- Phosphate-buffered saline (PBS)
- Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
- In situ cell death detection kit (e.g., TMR Red, Roche)
- DAPI (4',6-diamidino-2-phenylindole)
- Mounting medium
- Confocal microscope

#### Procedure:

- Thaw and hydrate retinal cryosections on slides in PBS for 15 minutes at room temperature.
- Permeabilize the tissue according to the chosen reagent's protocol.
- · Wash the slides three times with PBS.
- Incubate the cryosections with 50 µl of the TUNEL reaction mixture for 1 hour at 37°C in a humidified, dark chamber.
- Rinse the slides three times with PBS.
- · Counterstain with DAPI to visualize all cell nuclei.
- Mount the slides with an appropriate mounting medium.
- Acquire images using a confocal microscope.
- Quantify the number of TUNEL-positive nuclei within the outer nuclear layer.

# **Caspase-8 Colorimetric Assay**

This protocol measures the activity of caspase-8 in retinal lysates, a key initiator caspase in the Fas-mediated apoptotic pathway.



#### Materials:

- Cell Lysis Buffer
- Protein assay reagent (e.g., Bradford)
- 2X Reaction Buffer
- Dithiothreitol (DTT)
- Caspase-8 substrate (IETD-pNA)
- Microplate reader

#### Procedure:

- · Homogenize retinal tissue in chilled Cell Lysis Buffer.
- Incubate the lysate on ice for 10 minutes.
- Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).
- Determine the protein concentration of the extract.
- Dilute the lysate to a concentration of 50-200  $\mu g$  of protein per 50  $\mu L$  of Cell Lysis Buffer in a 96-well plate.
- Add 50 μL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.
- Add 5 μL of 4 mM IETD-pNA substrate (200 μM final concentration).
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Read the absorbance at 400-405 nm using a microplate reader.
- The fold-increase in caspase-8 activity can be determined by comparing the results with a control group.



# **Electroretinography (ERG) in Mouse Models**

ERG is a non-invasive technique used to assess the function of the retina in response to a light stimulus.





Click to download full resolution via product page

Figure 3: Generalized workflow for electroretinography (ERG) in mice.



#### Procedure:

- Dark Adaptation: Mice are dark-adapted overnight to maximize rod sensitivity.
- Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.
- Electrode Placement: A corneal electrode, a reference electrode, and a ground electrode are placed on the mouse.
- Scotopic ERG: Rod-driven responses are recorded in the dark-adapted state in response to flashes of increasing light intensity.
- Light Adaptation: Mice are then light-adapted for a period (e.g., 10 minutes) to saturate rod function.
- Photopic ERG: Cone-driven responses are recorded in the light-adapted state.
- Data Analysis: The amplitudes and implicit times of the a-wave (photoreceptor response) and
  b-wave (bipolar and Müller cell response) are measured and analyzed.

### Conclusion

**Xelafaslatide** represents a targeted, mutation-independent approach to treating retinal degenerative diseases by inhibiting the Fas-mediated apoptotic pathway in photoreceptors. Preclinical studies have provided robust evidence of its neuroprotective effects, and early clinical data in patients with geographic atrophy are promising. The ongoing Phase 2 GALAXY trial will provide further insights into the therapeutic potential of this novel Fas inhibitor. The experimental protocols detailed herein provide a framework for the continued investigation of **Xelafaslatide** and other neuroprotective agents in the field of retinal drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Fas Inhibition Shows Neuroprotective Benefit for GA | Retinal Physician [retinalphysician.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Murine Retinal Function by Electroretinography [bio-protocol.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Functional Phenotyping of Mouse Models with ERG | Springer Nature Experiments [experiments.springernature.com]
- 9. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- To cite this document: BenchChem. [Xelafaslatide: A Novel Fas Inhibitor for Photoreceptor Neuroprotection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12707203#xelafaslatide-and-photoreceptor-cell-survival-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com